6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
“6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one”, also known as esculetin, is a natural coumarin compound found in various plant species . It has been studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties .
Synthesis Analysis
The starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one was prepared by 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via Pechmann reaction .
Molecular Structure Analysis
The molecular formula of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is C12H10O4 . The InChI code is 1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 .
Chemical Reactions Analysis
The synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one involves a Pechmann reaction, which is a type of condensation reaction .
Physical And Chemical Properties Analysis
The CAS Number of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is 16555-98-9 . The molecular weight is 218.21 . The InChI key is AYAFDQIOLUUJHW-UHFFFAOYSA-N .
Scientific Research Applications
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Pharmaceutical Chemistry
- Coumarin derivatives, including 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, have been found to exhibit a wide range of biological activities such as anticoagulant, anti-inflammatory, anti-carcinogenic, antioxidant and antibiotic activities .
- They are used as an inhibitor for protein tyrosine phosphatase 1B, acetyl cholinesterase and monoamine oxidase .
- More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .
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Medicinal Chemistry
- A series of 15 new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were designed with the help of computational methods and were synthesized to study their affinity for the serotonin 5-HT 1A and 5-HT 2A receptors .
- These compounds are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
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Organic Chemistry
- The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
- This method employs both homogeneous catalysts such as concentrated H2SO4, trifluoroacetic acid (TFA), and Lewis acids (LA) such as AlCl3, ZnCl2, ZrCl4, TiCl4, etc. and heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, zeolite H-BEA (H-beta, SiO2/Al2O3 = 14), and other solid acids .
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Biomedical Research
- Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
- They are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
- They also possess the properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
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Industrial Applications
- These compounds are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
- The novel compounds are also utilized in drug and pesticidal preparations .
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Dye and Pigment Industries
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Synthesis Procedures
- The synthesis of coumarin systems, including 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists .
- These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
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Phytochemicals in Human Health
- Coumarin derivatives have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
- They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
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Fluorescent Materials
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Optical Brighteners and Photosensitizers
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Additives in Various Industries
Future Directions
Coumarins, including 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, have valuable biological and pharmaceutical properties. The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Future research may focus on exploring more biological properties and potential applications of this compound.
properties
IUPAC Name |
6-acetyl-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAFDQIOLUUJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421600 |
Source
|
Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
CAS RN |
16555-98-9 |
Source
|
Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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